Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Catalog No.
S14006527
CAS No.
M.F
C13H16F2N2O2
M. Wt
270.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-c...

Product Name

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

IUPAC Name

benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

InChI

InChI=1S/C13H16F2N2O2/c14-13(15)6-11(7-16)17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2

InChI Key

HRBDAVDGFVUKOX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CN

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic compound characterized by its unique chemical structure. The molecular formula is C12H13F2NO2C_{12}H_{13}F_2NO_2, and it has a molecular weight of approximately 241.23 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and an aminomethyl group at the 2-position, along with a benzyl ester at the carboxylate end. This configuration contributes to its potential biological activity and makes it an interesting subject for research in medicinal chemistry.

Typical of pyrrolidine derivatives. These include:

  • Nucleophilic substitutions: The aminomethyl group may act as a nucleophile, allowing for further functionalization.
  • Esterification: The carboxylate group can undergo reactions with alcohols to form esters.
  • Fluorination: The presence of fluorine atoms can influence reactivity and stability, potentially allowing for further fluorination reactions under specific conditions.

Research indicates that compounds similar to Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate exhibit significant biological activities, including:

  • Antimicrobial properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer potential: Certain analogs have been investigated for their ability to inhibit tumor growth.
  • Neuroprotective effects: Compounds within this class may offer neuroprotection, making them candidates for treating neurodegenerative diseases.

Synthesis of Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves several steps:

  • Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of fluorine substituents: This may involve fluorination using reagents like N-fluorobenzenesulfonimide or other fluorinating agents.
  • Aminomethylation: The introduction of the aminomethyl group can be accomplished via reductive amination techniques.
  • Esterification: Finally, the carboxylic acid derivative is reacted with benzyl alcohol to form the ester.

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has potential applications in:

  • Pharmaceutical development: Due to its biological activity, it is being explored as a lead compound for new drugs targeting infections and cancer.
  • Chemical research: It serves as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies are essential to understand how Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate interacts with biological targets:

  • Binding affinity assessments: These studies determine how well the compound binds to specific receptors or enzymes.
  • Mechanism of action investigations: Understanding how this compound exerts its biological effects at a molecular level is crucial for drug development.

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Benzyl 3,3-difluoropyrrolidine-1-carboxylate163457-22-50.92Different substitution pattern on the pyrrolidine ring
(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate790658-58-10.92Stereochemistry differences affecting biological activity
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate174073-95-10.88Hydroxymethyl group may enhance solubility
Benzyl 4,4-difluoropiperidine-1-carboxylate1226495-16-40.92Piperidine ring alters pharmacological properties

The uniqueness of Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate lies in its specific substitution pattern and potential interactions that may differ from those of similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

270.11798408 g/mol

Monoisotopic Mass

270.11798408 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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